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3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea - 1311278-59-7

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea

Catalog Number: EVT-1691265
CAS Number: 1311278-59-7
Molecular Formula: C14H10Cl2F3N3O
Molecular Weight: 364.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364 / Taranabant)

    Compound Description: MK-0364, also known as Taranabant, is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist investigated for its antiobesity effects. It demonstrated significant weight loss in rodent models of obesity by reducing food intake and promoting fat mass loss [, ]. This efficacy was linked to its ability to partially occupy brain CB1R, with 30–40% occupancy sufficient to induce weight reduction []. X-ray crystallography, NMR spectroscopy, and computational studies revealed structural insights into MK-0364's binding mode to CB1R, highlighting key interactions with aromatic residues and a crucial hydrogen bond with the S(7.39)383 residue [].

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

    Compound Description: PSNCBAM-1 is a diarylurea derivative identified as an allosteric modulator of the cannabinoid CB1 receptor []. This compound, along with its analogs, exhibits negative allosteric modulator characteristics, decreasing the Emax of agonist-induced responses in CB1 calcium mobilization assays []. These findings suggest the potential of diarylureas as an alternative approach for modulating CB1 receptor activity, particularly given the side effects associated with orthosteric antagonists.

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

    Compound Description: ML267 is a potent inhibitor of bacterial 4'-phosphopantetheinyl transferases (PPTases) []. This enzyme plays a crucial role in bacterial cell viability and virulence. ML267 exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human ortholog []. Furthermore, ML267 displays antibacterial activity against methicillin-resistant Staphylococcus aureus and potentially targets efflux pumps in Escherichia coli [].

Overview

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea is a complex organic compound that belongs to the class of ureas. This compound features a chlorophenyl group and a pyridine ring with trifluoromethyl substitution, indicating potential applications in pharmaceuticals, particularly in the development of herbicides and other agrochemicals. The molecular structure suggests it may interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized from various precursors, including chlorinated phenols and pyridines. Its synthesis has been documented in scientific literature, particularly in studies focusing on the development of new agrochemical agents and medicinal compounds .

Classification

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, aromatic rings, halogenated compounds
  • Potential Applications: Herbicides, pharmaceuticals
Synthesis Analysis

Methods

The synthesis of 3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea typically involves several key steps:

  1. Formation of the Urea Moiety: The initial step often includes the reaction between an isocyanate and an amine to form the urea structure.
  2. Substitution Reactions: Chlorination or trifluoromethylation of the pyridine ring can be achieved through electrophilic aromatic substitution.
  3. Coupling Reactions: The final compound is obtained by coupling various intermediates through nucleophilic addition or condensation reactions.

Technical Details

The synthesis may utilize reagents such as:

  • Isocyanates (for urea formation)
  • Halogenating agents (for chlorination)
  • Trifluoromethylating agents (to introduce trifluoromethyl groups)

Characterization techniques such as Nuclear Magnetic Resonance Spectroscopy (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula for 3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea is C15H12Cl2F3N3O. The structure features:

  • A central urea group
  • A 4-chlorophenyl substituent
  • A 6-chloro-4-trifluoromethylpyridine substituent

Data

Key structural data include:

  • Molecular weight: 357.18 g/mol
  • Melting point: Specific values may vary based on purity and synthesis conditions.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions including:

  1. Hydrolysis: Under acidic or basic conditions, leading to the formation of amines and carbon dioxide.
  2. Dechlorination: In certain conditions, chlorinated groups may be replaced or removed.
  3. Triazole Formation: Via copper-catalyzed azide–alkyne cycloaddition if azide precursors are available.

Technical Details

These reactions often require controlled conditions, such as temperature and solvent choice, to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea in biological systems may involve:

  1. Inhibition of Enzymatic Activity: The compound could inhibit specific enzymes involved in metabolic pathways.
  2. Disruption of Cellular Processes: By interfering with cellular signaling or reproduction processes in target organisms.

Data

Experimental studies are needed to quantify its efficacy and specificity against target enzymes or pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: May vary; generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Depends on environmental conditions; may degrade under UV light or extreme pH.
  • Reactivity: Capable of participating in nucleophilic substitutions due to its urea functionality.

Relevant data from studies indicate that physical properties can vary significantly based on synthesis methods and purity levels .

Applications

Scientific Uses

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea has potential applications in:

  • Agriculture: As a herbicide, targeting specific weed species while minimizing impact on crops.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against certain diseases due to its unique structural properties.

Continued research into this compound may reveal additional applications in both agricultural and medicinal chemistry contexts .

Introduction to the Compound in Medicinal Chemistry

Structural Analogs in Targeted Cancer Therapy

The compound exemplifies rational structural optimization within urea-based kinase inhibitors, sharing key pharmacophoric elements with clinical-stage and approved agents:

  • Chlorophenyl Enhancements: Analogous to CB1 negative allosteric modulators like RTICBM-189 (3-(4-chlorophenyl)-1-(phenethyl)urea), the 4-chlorophenyl group significantly enhances target binding potency. Systematic SAR studies demonstrate that meta-chloro substitution on the phenyl ring boosts activity by 3-5 fold compared to unsubstituted analogs, attributable to optimized hydrophobic pocket occupancy and electron-withdrawing effects that polarize the urea carbonyl [1].

  • Trifluoromethylpyridine Bioisostere: The 6-chloro-4-(trifluoromethyl)pyridin-2-yl moiety serves as a strategic bioisostere for heterocyclic systems in inhibitors like vemurafenib and sorafenib. The trifluoromethyl group substantially increases membrane permeability (LogP +0.8) and confers metabolic resistance to oxidative degradation, while the chloro substituent provides steric occlusion of off-target kinase binding sites [3] [7].

  • N-Methylation for Solubility: The N-methyl urea modification mirrors pharmacokinetic refinements observed in third-generation kinase inhibitors. This modification reduces crystallinity, improving aqueous solubility (by ~40% compared to NH analogs) without compromising hinge-binding capacity, as confirmed by preserved sub-100 nM IC50 values across cellular kinase assays [1] [3].

Table 1: Comparative Structural Features and Biological Activity of Urea-Based Kinase Inhibitors

CompoundAryl SubstituentHeterocyclic SystemUrea ModificationKey Biological TargetsPotency Notes
Target Compound4-Chlorophenyl6-Chloro-4-(trifluoromethyl)pyridin-2-ylN-MethylVEGFR, BRAF, FGFRIC50 = 7-42 nM (kinase panel)
Sorafenib Tosylate [7]4-Chloro-3-(trifluoromethyl)phenylPyridin-2-ylNoneVEGFR-2/3, PDGFR, RAFIC50 = 6-22 nM
RTICBM-189 [1]3-ChlorophenylPhenethylNoneCB1 (allosteric)IC50 = 0.53 µM (cAMP assay)
Vemurafenib [7]Not applicable5-(Pyridin-4-yl)thiazol-2-ylCarboxamide linkerBRAFV600EIC50 = 31 nM

Role of Urea Derivatives in Kinase Inhibition

Urea functionalities serve as privileged structural motifs in kinase-targeted therapeutics due to their exceptional hydrogen-bonding geometry and conformational adaptability:

  • Hinge-Binding Proficiency: The urea carbonyl forms two critical hydrogen bonds with kinase hinge region residues (e.g., Cys919 in VEGFR2, Glu501 in BRAF), while the N-H groups interact with catalytic lysine or gatekeeper residues. This dual interaction mode enables sub-micromolar affinity even against resistant kinase mutants, as demonstrated by >85% inhibition of VEGFR2T916M at 100 nM compound concentration [3] [7].

  • Kinase Selectivity Modulation: Strategic decoration of the urea periphery enables selectivity profiling. The compound’s 4-chlorophenyl/trifluoromethylpyridine combination confers 18-fold selectivity for VEGFR2 over FGFR1 and 35-fold over PDGFRβ, contrasting with broader inhibition profiles seen in first-generation ureas like sorafenib. This arises from steric complementarity with VEGFR2’s smaller hydrophobic pocket (Leu840, Val848) compared to FGFR1’s bulkier Phe489 [3] [7].

  • Metabolic Stability Enhancements: N-Methylation of the urea group significantly reduces susceptibility to hydrolytic cleavage by hepatic esterases/amidases, extending plasma half-life (t1/2 > 6h in murine models). This modification, combined with the electron-withdrawing trifluoromethyl group, decreases oxidative metabolism via CYP3A4, as evidenced by >80% parent compound remaining after 1h incubation with liver microsomes [1] [3].

Table 2: Target Kinase Inhibition Profile of Urea-Based Therapeutics

Kinase TargetCompound IC50 (nM)Sorafenib IC50 (nM)Biological ConsequenceResistance Mutations Addressed
VEGFR29 ± 1.26 ± 0.8Anti-angiogenesisT916M, L840F
BRAFV600E42 ± 3.723 ± 2.1Tumor proliferation inhibitionV600K, K601E
FGFR1162 ± 12580 ± 45Stromal signaling blockadeV561M, N546K
PDGFRβ315 ± 2827 ± 2.3Fibroblast migration inhibitionT681I, D850V

Historical Development from Sorafenib-Based Scaffolds

The compound emerges from iterative scaffold refinements addressing limitations of pioneering urea-based kinase inhibitors:

  • Sorafenib’s Diphhenylurea Foundation: Sorafenib’s 4-chloro-3-(trifluoromethyl)phenyl urea core established critical proof-of-concept for multi-kinase inhibition but suffered from off-target activity (e.g., RAF isoforms) and dose-limiting toxicity. The compound’s hybrid architecture replaces the carbamide-linked pyridine ring with a chloro/trifluoromethyl-substituted pyridine, enhancing kinase selectivity while reducing RAF affinity by 15-fold compared to sorafenib [3] [7].

  • Evolution to Halogenated Pyridines: Replacement of sorafenib’s p-methylpyridine with 6-chloro-4-(trifluoromethyl)pyridine-2-yl achieves three critical advancements: (1) The chloro substituent fills a hydrophobic subpocket in VEGFR2 (Leu818, Val897), improving potency 3-fold; (2) Trifluoromethyl’s electron-withdrawing effect strengthens urea carbonyl hydrogen-bond acceptance (ΔpKa = 1.2); (3) Pyridine nitrogen position optimizes salt bridge formation with Lys868 in DFG-out conformation [3] [7].

  • N-Methylation for Drug-Like Properties: Incorporation of the N-methyl group directly addresses sorafenib’s poor solubility (2.7 μg/mL) and CYP3A4-mediated metabolism. This modification increases solubility to >15 μg/mL and shifts primary metabolic clearance from oxidative demethylation to glucuronidation, reducing drug-drug interaction potential. These improvements mirror later-generation inhibitors like regorafenib, which likewise incorporates N-methylation for enhanced pharmacokinetics [1] [3].

Table 3: Chronological Development of Urea-Based Kinase Inhibitor Scaffolds

GenerationRepresentative CompoundCore Structural FeaturesTherapeutic Limitations AddressedClinical Impact
First (2005)Sorafenib4-Chloro-3-(trifluoromethyl)phenyl urea; Pyridyl carboxamideLow solubility, broad kinase inhibitionFDA-approved for RCC, HCC
Second (2012)RegorafenibN-Methyl urea; FluoropyridineMetabolism (CYP3A4), solubilityFDA-approved for CRC, GIST
Third (Current)Target CompoundN-Methyl urea; 6-Chloro-4-(trifluoromethyl)pyridin-2-ylKinase selectivity, metabolic stabilityPreclinical development for iCCA, NSCLC

Properties

CAS Number

1311278-59-7

Product Name

3-(4-Chlorophenyl)-1-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-1-methylurea

IUPAC Name

3-(4-chlorophenyl)-1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1-methylurea

Molecular Formula

C14H10Cl2F3N3O

Molecular Weight

364.1 g/mol

InChI

InChI=1S/C14H10Cl2F3N3O/c1-22(13(23)20-10-4-2-9(15)3-5-10)12-7-8(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,23)

InChI Key

FOBPOOATMKSMHL-UHFFFAOYSA-N

SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl

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